Icmt-IN-3

Description

Overview of Protein Prenylation and CaaX Protein Post-Translational Processing

Protein prenylation is a vital post-translational lipid modification in eukaryotic cells. nih.govontosight.aiacs.org It involves the covalent attachment of an isoprenoid lipid, either a 15-carbon farnesyl or a 20-carbon geranylgeranyl group, to a cysteine residue located within a specific C-terminal sequence known as the CaaX box. nih.govontosight.aiacs.org The CaaX motif consists of a cysteine (C), followed by two aliphatic amino acids (aa), and a variable amino acid (X) at the C-terminus of the protein. ontosight.aibiologists.comjax.org

The processing of CaaX proteins is a multi-step enzymatic pathway. nih.govontosight.airesearchgate.net The initial step is the prenylation of the cysteine residue by either protein farnesyltransferase (FTase) or geranylgeranyltransferase type I (GGTase-I), depending on the identity of the 'X' amino acid in the CaaX box. nih.govontosight.aiacs.orgbiologists.com Following prenylation, the C-terminal -aaX tripeptide is proteolytically cleaved by the enzyme Rce1 (Ras-converting enzyme 1). nih.govontosight.airesearchgate.netpnas.org The final step in this processing pathway is the carboxyl methylation of the newly exposed prenylated cysteine residue. nih.govontosight.airesearchgate.net This methylation is catalyzed by the enzyme ICMT. nih.govontosight.airesearchgate.net This three-step process significantly increases the hydrophobicity of the C-terminus of modified proteins, which is crucial for their proper membrane association and subsequent biological activity. nih.govacs.orgresearchgate.net

Enzymatic Role of ICMT in CaaX Protein Methylation

ICMT (Isoprenylcysteine Carboxylmethyltransferase) is a eukaryote-specific integral membrane enzyme primarily located in the endoplasmic reticulum. sinobiological.compurdue.eduresearchgate.netwikipedia.org It is the sole enzyme known to methylate prenylcysteine substrates. sinobiological.com ICMT catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the alpha carboxyl group of the prenylated and proteolysed cysteine residue at the C-terminus of CaaX proteins. purdue.eduresearchgate.netnih.gov This methyl esterification neutralizes the negative charge of the carboxylate group, further increasing the hydrophobicity of the protein's C-terminus and enhancing its affinity for cellular membranes, particularly the plasma membrane. nih.govresearchgate.net The mechanism by which ICMT, an integral membrane protein, accommodates both the hydrophilic SAM cofactor and the lipophilic prenylated protein substrate is an area of ongoing research. purdue.eduresearchgate.net

Functional Significance of ICMT Activity in Cellular Biology

ICMT-catalyzed methylation is essential for the proper biological functions of its substrates, including critical signaling proteins like the Ras and Rho family GTPases, and nuclear lamins. pnas.orgsinobiological.comresearchgate.netaacrjournals.org This modification is crucial for their correct subcellular localization, protein-protein interactions, and protein stability. researchgate.netaacrjournals.orggu.se

For instance, methylation of Ras proteins is important for their trafficking to the plasma membrane, where they exert their signaling functions. nih.govresearchgate.netlife-science-alliance.org Inhibition of ICMT can lead to mislocalization of Ras away from the plasma membrane, impairing downstream signaling pathways like the MAPK cascade, which is involved in cell growth and proliferation. pnas.orglife-science-alliance.orgmdpi.compnas.org ICMT activity has also been linked to the regulation of other cellular processes, including cell proliferation, differentiation, DNA damage repair, and apoptosis. nih.govaacrjournals.orglife-science-alliance.orgatsjournals.org Genetic disruption of the ICMT gene in mice results in embryonic lethality, highlighting its critical role in development. pnas.orgnih.govresearchgate.netatsjournals.org

Conceptual Framework for Therapeutic Targeting of ICMT

Given the critical role of ICMT in the function of proteins involved in various diseases, particularly the oncogenic Ras proteins, ICMT has emerged as a promising therapeutic target. pnas.orgsinobiological.comresearchgate.netaacrjournals.orgnih.gov Aberrant Ras signaling, often driven by mutations, is implicated in approximately one-third of human cancers. sci-hub.sepurdue.edu Inhibiting ICMT offers a strategy to disrupt the membrane association and activity of these oncogenic proteins. mdpi.comsci-hub.se

Unlike inhibiting FTase, which can be compensated by GGTase-I for some proteins, ICMT is the final common enzyme in the processing of both farnesylated and geranylgeranylated CaaX proteins, making it a potentially more effective target for inhibiting the activity of a broader range of these proteins. nih.govsci-hub.se Studies have shown that inhibiting ICMT can reduce tumor growth and progression in various cancer models. pnas.orgresearchgate.netgu.sefrontiersin.org Furthermore, ICMT inhibition has been explored as a therapeutic approach for other conditions, such as progeria, a premature aging disorder linked to defects in lamin A processing. sinobiological.comacs.org

Introduction to Icmt-IN-3 as a Potent ICMT Inhibitor

The development of selective and potent small-molecule inhibitors of ICMT is crucial for both probing the biological functions of ICMT and for their potential therapeutic application. This compound is a chemical compound that has been identified and characterized as a potent inhibitor of ICMT. clinisciences.comtargetmol.com Research into compounds like this compound aims to provide pharmacological tools to investigate the consequences of ICMT inhibition in cellular and in vivo systems and to develop potential drug candidates. pnas.org this compound, also referred to by other identifiers such as (R)-ICMT-IN-3 or compound ent 2-27, has demonstrated potent inhibitory activity against ICMT in in vitro assays. clinisciences.comtargetmol.com

Data on the potency of this compound against ICMT:

| Compound Name | Description | IC₅₀ (µM) | Source |

| (R)-Icmt-IN-3 | Potent ICMT inhibitor | 0.01 | clinisciences.comtargetmol.com |

| This compound | Potent ICMT inhibitor | 0.015 | targetmol.com |

| (S)-Icmt-IN-3 | ICMT inhibitor | 0.23 | targetmol.com |

These findings highlight this compound as a highly potent compound for inhibiting ICMT activity, making it a valuable tool for research and a potential starting point for further drug development efforts targeting this enzyme.

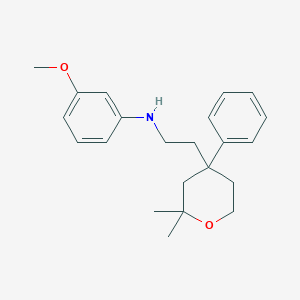

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H29NO2 |

|---|---|

Molecular Weight |

339.5 g/mol |

IUPAC Name |

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-methoxyaniline |

InChI |

InChI=1S/C22H29NO2/c1-21(2)17-22(13-15-25-21,18-8-5-4-6-9-18)12-14-23-19-10-7-11-20(16-19)24-3/h4-11,16,23H,12-15,17H2,1-3H3 |

InChI Key |

DMMQLOOWARMXLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)(CCNC2=CC(=CC=C2)OC)C3=CC=CC=C3)C |

Origin of Product |

United States |

Molecular Mechanisms of Icmt Inhibition by Icmt in 3

Characterization of Enzymatic Inhibition Kinetics of Icmt-IN-3

The kinetic characterization of ICMT inhibition by compounds structurally related to this compound provides valuable insights into how these molecules interfere with the enzyme's function.

Competitive Inhibition Profile (e.g., with S-Adenosylmethionine or Prenylated Substrates)

Studies on various ICMT inhibitors have demonstrated different modes of inhibition. For instance, compound 5, a non-substrate based inhibitor, has been characterized as a competitive inhibitor with respect to prenylated substrates, such as N-acetyl-S-farnesyl-L-cysteine (AFC). rsc.orgnih.gov This indicates that compound 5 competes with the prenylated protein substrate for binding to the active site of ICMT. In contrast, compound 5 was found to be non-competitive with S-adenosylmethionine (SAM), the methyl donor utilized by ICMT. rsc.orgnih.gov

Further research on amide-modified prenylcysteine-based inhibitors, structurally distinct from non-substrate analogs, revealed a mixed-mode inhibition profile with a predominant competitive component. nih.govpurdue.edu This suggests that these inhibitors can bind to both the free enzyme and the enzyme-substrate complex, but their primary interaction interferes with substrate binding. While the specific competitive inhibition profile of this compound with respect to SAM or prenylated substrates was not explicitly detailed in the search results, the behavior of related inhibitors suggests that competition for the prenylated substrate binding site is a common mechanism among ICMT inhibitors.

Specificity of this compound Towards ICMT

The specificity of this compound for ICMT over other enzymes is a critical factor in its potential therapeutic utility, minimizing off-target effects.

Selectivity Against Other Enzymes in the Ras Post-Translational Modification Pathway

The Ras post-translational modification pathway involves a series of enzymatic steps: prenylation by FTase or GGTase I, followed by endoproteolysis by RCE1, and finally methylation by ICMT. researchgate.netlongdom.orgescholarship.org Inhibiting ICMT, the final enzyme, offers a potential advantage over inhibiting earlier enzymes like FTase, as inhibition of FTase can be bypassed by geranylgeranylation catalyzed by GGTase I, particularly for certain Ras isoforms. purdue.edud-nb.info Studies on potent ICMT inhibitors, such as UCM-1336 (compound 3), have demonstrated selectivity against other enzymes involved in the post-translational modification of Ras. nih.govacs.orgsci-hub.se This selectivity is important for ensuring that the observed biological effects of this compound are primarily attributable to the inhibition of ICMT and not to broader disruption of the prenylation pathway.

Absence of Effect on Non-ICMT Substrates (e.g., Myristoylated Proteins)

ICMT's substrates are proteins that have undergone prenylation and RCE1 processing, resulting in a C-terminal isoprenylcysteine. researchgate.netlongdom.orgescholarship.org Other lipid modifications, such as myristoylation, involve the attachment of myristic acid to an N-terminal glycine (B1666218) residue, catalyzed by N-myristoyltransferase (NMT). longdom.orgfrontiersin.org Myristoylated proteins, lacking the C-terminal CAAX motif, are not substrates for ICMT. nih.gov Research has shown that ICMT deficiency or inhibition does not significantly affect the processing or localization of myristoylated proteins. nih.govjneurosci.org For instance, the membrane localization of myristoylated H-Ras does not depend on carboxyl methylation. nih.gov Similarly, the membrane fractionation pattern of the myristoylated protein GαT1 was found to be unaltered in the absence of ICMT-mediated methylation. jneurosci.org These findings suggest that this compound is highly likely to be specific for prenylated substrates of ICMT and would not affect myristoylated proteins.

Dependence of Observed Effects on ICMT Expression

The biological consequences of this compound are directly linked to the cellular expression levels and activity of ICMT. Studies utilizing genetic manipulation of ICMT expression have provided strong evidence for this dependence. Cells genetically deficient in ICMT exhibit resistance to the effects of certain compounds whose activity is mediated through ICMT inhibition. nih.gov Conversely, overexpression of ICMT can counteract the effects of ICMT inhibitors. google.com Furthermore, the impact of ICMT inhibition on downstream signaling pathways, such as the reduction in phosphorylated ERK levels within the MAPK pathway, correlates with the role of ICMT in facilitating Ras membrane localization and signaling. life-science-alliance.orgmdpi.com These observations collectively demonstrate that the biological effects observed with this compound are dependent on the presence and functional activity of ICMT, confirming its on-target mechanism.

Compound Information

| Compound Name | PubChem CID |

| S-Adenosylmethionine (SAM) | 347 |

| N-acetyl-S-farnesyl-L-cysteine (AFC) | 644140 |

| N-acetyl-S-geranylgeranyl-L-cysteine (AGGC) | 199463 |

| Methotrexate | 126941 |

| Vinblastine | 24163 |

| Myristic acid | 11005 |

| Cysmethynil (B1669675) | 9957660 |

Structural Basis for this compound Binding to ICMT Active Site (Inferential Analysis)

While a specific crystal structure of this compound bound to ICMT is not available in the provided results, inferential analysis of the known ICMT structure and the mechanisms of other ICMT inhibitors allows for predictions regarding the potential binding site of this compound.

The crystal structure of a eukaryotic ICMT, such as that from Tribolium castaneum, reveals that the enzyme contains eight transmembrane alpha-helices and is largely embedded within the endoplasmic reticulum membrane. nih.govresearchgate.net The active site is situated predominantly within the cytosolic leaflet of the membrane, located between the M4 region and the C-terminus. researchgate.net

Key features of the ICMT active site relevant to inhibitor binding include:

A binding pocket for the AdoMet cofactor (or its product AdoHcy). nih.govnih.govresearchgate.netresearchgate.net This pocket is enclosed within a conserved C-terminal catalytic subdomain. researchgate.net

A cavity or tunnel that provides access for the lipophilic prenyl lipid substrate from the membrane to the catalytic center where the methyl transfer occurs. nih.govresearchgate.net This cavity is formed by residues within transmembrane helices, including M4, M5, M7, and M8. nih.gov It is described as being approximately 22 Å long and 6 Å wide. nih.gov

Residues critical for substrate recognition and catalytic activity, identified through mutational analysis. nih.govresearchgate.net These residues are found in both cytosolic and membrane-embedded regions, consistent with the enzyme's need to bind both water-soluble and lipophilic substrates. nih.govresearchgate.net Arginine residues are proposed to form hydrogen bonds with the carboxylate of the prenylcysteine substrate. researchgate.net

Given that this compound is an ICMT inhibitor, it is likely to interact with one or more of these key regions within the ICMT active site. Potential modes of binding for this compound, based on the known structural features and mechanisms of ICMT inhibition, could include:

Competitive inhibition with AdoMet: this compound might mimic the structure of AdoMet and bind to the cofactor binding site, preventing AdoMet from accessing the catalytic center.

Competitive inhibition with the prenylcysteine substrate: this compound could occupy the prenyl-binding cavity, blocking the entry or proper positioning of the protein substrate.

Non-competitive or uncompetitive inhibition: this compound might bind to an allosteric site or to the enzyme-substrate complex, inducing conformational changes that reduce catalytic efficiency.

The specific chemical structure of this compound would dictate its precise interactions within the active site. However, its inhibitory function strongly suggests that it interferes with the critical binding events or the catalytic machinery located within the cytosolic and membrane-proximal regions of ICMT. The ability of ICMT to accommodate both a water-soluble cofactor and a membrane-associated substrate within the same active site highlights the complexity of this enzyme and the potential for inhibitors like this compound to exploit these unique structural features.

Data regarding the inhibitory potency of ICMT inhibitors are often expressed as IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by half. While a specific IC50 for this compound is not provided, other ICMT inhibitors have reported IC50 values in the nanomolar to micromolar range, indicating varying degrees of potency. For example, ICMT-IN-53, another ICMT inhibitor, has an reported IC50 of 0.96 µM against the enzyme. targetmol.com Cysmethynil, a prototypical indole-based ICMT inhibitor, also effectively inhibits tumor cell growth. nih.gov

Based on the general information regarding ICMT inhibitors, the following table illustrates potential types of data that would be relevant to characterizing this compound's activity and could be included if specific data for this compound were available:

| Inhibitor Type (Inferred) | Target Site on ICMT (Inferred) | Potential Binding Interaction (Inferred) | Example Data (Illustrative - Not specific to this compound) |

| Competitive (with AdoMet) | AdoMet binding pocket | Mimicry of AdoMet structure, hydrogen bonding, hydrophobic interactions | IC50 (e.g., 0.5 µM), Ki |

| Competitive (with Prenylcysteine) | Prenyl-binding cavity | Occupancy of lipid-binding tunnel, hydrophobic interactions | IC50 (e.g., 1.2 µM), Ki |

| Non-competitive/Uncompetitive | Allosteric site or Enzyme-Substrate complex | Induction of conformational change | IC50 (e.g., 0.8 µM), Ki, Vmax effect |

Cellular and Subcellular Consequences of Icmt in 3 Application

Regulation of Ras Protein Subcellular Localization and Activity

Ras proteins are key regulators of cell growth and survival, and their function is critically dependent on their localization to cellular membranes, particularly the plasma membrane. jci.orglife-science-alliance.orgresearchgate.net This membrane association is facilitated by a series of post-translational modifications, including prenylation, proteolysis, and carboxyl methylation catalyzed by ICMT. purdue.eduresearchgate.netgu.se

Induction of Ras Mislocalization to the Cytosol

Inhibition of ICMT by compounds like Icmt-IN-3 (referred to as compound 3 or UCM-1336 in some studies) leads to the mislocalization of Ras proteins. Studies have shown that treatment with this compound induces significant Ras mislocalization, with a substantial portion of Ras being recovered in the cytosolic fraction. sci-hub.selife-science-alliance.orgnih.gov This mislocalization is a direct consequence of impaired carboxyl methylation, which is necessary for stable membrane association. life-science-alliance.orgnih.govmolbiolcell.org

Data on Ras Mislocalization:

| Treatment | Ras Localization | Percentage in Cytosol |

|---|---|---|

| Control | Primarily membrane-associated | ~14% (for endogenous NRAS in SKMEL28 cells) life-science-alliance.org |

| This compound (5 µM) | Mislocalized | Significant increase compared to control sci-hub.se |

Impairment of Membrane Association for Ras Isoforms

This compound significantly impairs the membrane association of all four Ras isoforms (H-Ras, N-Ras, K-RasA, and K-RasB). sci-hub.senih.gov Carboxyl methylation is particularly important for the efficient targeting of farnesylated Ras isoforms to the plasma membrane. molbiolcell.org While farnesylation provides some membrane affinity, the subsequent methylation by ICMT enhances this association and is crucial for proper trafficking and stable membrane localization. life-science-alliance.orgresearchgate.net Loss of ICMT function or inhibition by compounds like this compound results in decreased membrane affinity for Ras proteins. life-science-alliance.org

Inhibition of Ras Activation and Downstream Signaling Pathways

The proper localization of Ras to the plasma membrane is essential for its activation and subsequent engagement of downstream signaling pathways, such as the MAPK (mitogen-activated protein kinase) and PI3K (phosphatidylinositol 3-kinase) pathways. nih.govfrontiersin.org By impairing Ras membrane association through ICMT inhibition, this compound leads to a decrease in Ras activity and the inhibition of these downstream signaling cascades. sci-hub.senih.govnih.gov Studies have demonstrated that Icmt inhibition reduces the activation of downstream effectors like Erk1/2 and Akt1. nih.govnih.gov

Data on Ras Downstream Signaling Inhibition:

| Treatment | Ras Activity | Downstream Signaling (e.g., Erk, Akt phosphorylation) |

|---|---|---|

| Control | Activated (upon stimulation) | Normal activation jci.orgnih.gov |

| This compound | Decreased activity | Impaired activation sci-hub.senih.govnih.govnih.gov |

Impact on Other Prenylated and Methylated CaaX Proteins

ICMT catalyzes the methylation of a variety of CaaX proteins beyond the Ras family, including Rho GTPases, nuclear lamins, and heterotrimeric G-protein gamma subunits. pnas.org Therefore, inhibition of ICMT by this compound can affect the function of these other proteins as well.

Modulation of Rho GTPase Activity and Function

Rho GTPases, such as RhoA and Rac1, are also CaaX proteins that undergo ICMT-mediated methylation. jci.orgpnas.org Methylation of Rho proteins can influence their interaction with regulatory proteins like Rho GDP-dissociation inhibitor (RhoGDI), which keeps Rho GTPases in an inactive state in the cytosol. nih.gov Inhibition of ICMT can lead to increased binding of RhoGDI to Rho proteins, maintaining them in the inactive GDP-bound state and thus impairing their activation. nih.govtandfonline.com This modulation of Rho GTPase activity has downstream consequences for cellular processes. jci.org

Data on Rho GTPase Activity:

| Treatment | RhoA/Rac1 Activity | Interaction with RhoGDI |

|---|---|---|

| Control | Normal activation | Normal interaction nih.gov |

| This compound | Decreased activity | Increased interaction nih.govtandfonline.com |

Influence on Actin Cytoskeleton Dynamics and Cell Adhesion

Rho GTPases are critical regulators of the actin cytoskeleton and play significant roles in processes such as cell migration, adhesion, and spreading. nih.govresearchgate.netnih.govplos.org By modulating the activity of Rho GTPases, this compound can indirectly influence actin cytoskeleton dynamics and cell adhesion. Studies have shown that ICMT inhibition disrupts the actin cytoskeleton, reduces cell adhesion, and impairs cell migration and spreading. nih.govtandfonline.comresearchgate.net This is consistent with the decreased activation of RhoA and Rac1 observed upon ICMT inhibition, as these GTPases are key mediators of actin remodeling and adhesion structures like focal adhesions. nih.govcusabio.commdpi.com

Data on Actin Cytoskeleton and Cell Adhesion:

| Treatment | Actin Cytoskeleton | Cell Adhesion | Cell Migration/Spreading |

|---|---|---|---|

| Control | Normal dynamics and structure | Normal adhesion researchgate.net | Normal migration/spreading researchgate.net |

Effects on Prelamin A Processing and Nuclear Envelope Integrity in Progeria Cellular Models

Hutchinson-Gilford progeria syndrome (HGPS) is a premature aging disorder caused by the accumulation of progerin, a truncated and toxic form of prelamin A. Both prelamin A and progerin undergo farnesylation and subsequent methylation by ICMT. Inhibition of ICMT has been shown to interfere with the processing of prelamin A and progerin. Studies using genetic inactivation (knockout or knockdown) or pharmacological inhibition of ICMT have demonstrated that blocking methylation prevents the proper localization of prelamin A and progerin to the nuclear envelope, leading to their mislocalization away from the nuclear rim clinisciences.comfrontiersin.org. This mislocalization is associated with an improvement in cellular phenotypes observed in HGPS models, including delayed senescence and increased proliferation of human HGPS cells and mouse Zmpste24-knockout cells clinisciences.comfrontiersin.org. While ICMT inhibition can improve several aspects of cellular dysfunction in progeria models, it has been noted that it may not fully correct the characteristic nuclear blebbing phenotype clinisciences.com.

Downstream Signaling Cascade Alterations

ICMT-mediated carboxyl methylation is critical for the proper membrane association and activity of numerous proteins, notably the Ras family of GTPases. Inhibition of ICMT disrupts the methylation of these proteins, thereby altering downstream signaling cascades.

The Ras/Raf/MEK/ERK pathway, also known as the MAPK pathway, is a central signaling cascade involved in regulating cell proliferation, differentiation, and survival. Ras proteins, as key upstream components of this pathway, require proper post-translational processing, including ICMT-catalyzed methylation, for their membrane localization and activation. Inhibition of ICMT leads to decreased carboxylmethylation of Ras proteins, which impairs their ability to associate with the plasma membrane and activate downstream effectors. Studies have shown that ICMT inhibition or suppression consistently reduces the activity of the MAPK signaling pathway, indicated by decreased phosphorylation levels of key components such as Raf, MEK, and ERK medchemexpress.comebiohippo.com. This disruption of Ras/Raf/MEK/ERK signaling contributes to the anti-proliferative effects observed with ICMT inhibitors .

The AKT signaling pathway is another crucial cascade involved in cell survival, growth, and metabolism. It can be activated downstream of Ras and other signaling molecules. The impact of ICMT inhibition on AKT signaling appears to be context-dependent. Some research indicates that targeting ICMT can lead to increased AKT-mTOR signaling, particularly in the context of HGPS cells, contributing to increased proliferation and delayed senescence medchemexpress.comnih.gov. Conversely, other studies suggest that ICMT inhibition can decrease AKT activation, potentially contributing to the induction of apoptosis smolecule.com. Interactions between ICMT and other proteins, such as PFKFB4, have also been implicated in the modulation of RAS/AKT signaling, affecting processes like cell migration. While effects on the MAPK pathway are consistently observed with ICMT inhibition, changes in pAKT levels can be less consistent across different cell types and conditions .

Inhibition of Ras/Raf/MEK/ERK Signaling Pathway

Cellular Fate and Proliferation Control

The alterations in signaling pathways induced by ICMT inhibition have significant consequences for cellular fate, including impacts on proliferation, autophagy, and apoptosis.

Inhibition of ICMT has been widely reported to induce autophagy in various cell lines frontiersin.org. Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. While often a survival mechanism, excessive or persistent autophagy can lead to cell death. Studies have demonstrated that the autophagy induced by ICMT inhibition can be a mechanism of cell death, termed autophagy-dependent cell death. This process has been observed in various cancer cell types treated with ICMT inhibitors frontiersin.org. The induction of autophagy is characterized by an increase in autophagosome formation and the conversion of LC3-I to its lipidated form, LC3-II frontiersin.org.

Alterations in Cell Cycle Progression

Inhibition of ICMT has been shown to induce cell cycle arrest in various cancer cell lines. Studies using ICMT inhibitors like cysmethynil (B1669675) and compound 8.12, as well as genetic suppression of ICMT, have provided insights into the specific phases of the cell cycle affected.

Treatment with the ICMT inhibitor cysmethynil has been observed to cause an accumulation of cells in the G1 phase of the cell cycle in pancreatic cancer cells and PC3 prostate cancer cells aacrjournals.orgmedchemexpress.comcaymanchem.com. This G1 arrest is associated with increased levels of the cyclin-dependent kinase (CDK) inhibitor p21 and decreased levels of cyclin D1, a key regulator of G1 progression aacrjournals.orgnih.govresearchgate.net. The upregulation of p21 appears to be a significant factor in mediating this cell cycle arrest, potentially triggered by metabolic stress and cellular energy depletion resulting from ICMT inhibition aacrjournals.orgnih.govresearchgate.net.

In addition to G1 arrest, loss of ICMT function has also been shown to lead to aberrant cell cycle progression, particularly a G2/M arrest, in breast cancer cells nih.gov. This G2/M arrest was associated with increased levels of pCDC2(Thr15) and cyclin B1, markers consistent with arrest at this phase nih.gov. Flow cytometry analysis in these cells demonstrated that ICMT-deficient cells were less effectively synchronized at the G1/S phase after a double thymidine (B127349) block and remained arrested at the G2/M phases after release, unlike wild-type cells nih.gov.

These findings indicate that ICMT inhibition can impact multiple phases of the cell cycle, with observed arrests in both G1 and G2/M, depending on the cell type and experimental context.

Effects on Cellular Proliferation and Senescence

Inhibition or suppression of ICMT has a notable impact on cellular proliferation and senescence, particularly in the context of cancer and progeroid syndromes.

Numerous studies have demonstrated that ICMT inhibition leads to an anti-proliferative effect in various cancer cell lines and reduces tumor growth in vivo aacrjournals.orgnih.govd-nb.infonih.govmedchemexpress.comnih.gov. For instance, treatment of pancreatic cancer cell lines with cysmethynil resulted in dose-dependent inhibition of proliferation and reduction of viability aacrjournals.org. Compound 8.12 also showed anti-proliferative properties in HepG2 liver and PC3 prostate cancer cells nih.govtargetmol.com. The anti-proliferative effects of ICMT inhibition are often linked to the induction of cell cycle arrest and apoptosis aacrjournals.orgnih.govd-nb.infonih.govmedchemexpress.com. Reduced cellular respiration and metabolic alterations due to ICMT suppression can also contribute to the inhibition of proliferation researchgate.net. Furthermore, ICMT is considered essential for the anchorage-independent growth and tumor formation ability of certain cancer cells life-science-alliance.orgnih.gov.

Conversely, in the context of Hutchinson-Gilford progeria syndrome (HGPS), a premature aging disorder, inhibiting ICMT has shown the opposite effect on cellular proliferation and senescence. HGPS is caused by the accumulation of progerin, a farnesylated and methylated form of prelamin A researchgate.netnih.govnih.gov. Inhibiting the methylation of progerin by inactivating the ICMT gene or using ICMT inhibitors has been shown to stimulate proliferation and delay senescence in HGPS cells researchgate.netfrontiersin.orgnih.govnih.govelifesciences.orgacs.orgresearchgate.netresearchgate.net. This effect is associated with the mislocalization of progerin away from the nuclear envelope and the activation of the AKT-mTOR signaling pathway frontiersin.orgnih.govnih.govacs.orgresearchgate.netresearchgate.net. Data from studies on HGPS fibroblasts demonstrate that ICMT knockdown increases the mean proliferation rate and delays premature senescence researchgate.netresearchgate.net.

The contrasting effects of ICMT inhibition on proliferation and senescence in cancer cells versus HGPS cells highlight the complex and context-dependent roles of ICMT activity and protein methylation.

Summary of Observed Cellular Effects

Interactive Data Table: Effects of ICMT Inhibition on Cell Cycle Markers in Pancreatic Cancer Cells (MiaPaCa2 and AsPC-1)

| Treatment (Cysmethynil Concentration) | p21 Protein Levels | Cleaved Caspase-7 Levels | Cyclin D1 Levels |

| Increasing Concentrations | Increased | Increased | Decreased |

Based on findings in MiaPaCa2 and AsPC-1 cells treated with increasing concentrations of cysmethynil aacrjournals.orgresearchgate.net.

Interactive Data Table: Cell Cycle Distribution in Breast Cancer Cells (MDA-MB231) with ICMT Loss

| Cell Line Type | Baseline G1/S Phase (%) | Baseline G2/M Phase (%) | 8h Post-Release G1/S Phase (%) | 8h Post-Release G2/M Phase (%) |

| Icmt+/+ | High (Synchronized) | Low | Re-established baseline | Re-established baseline |

| Icmt-/- | Lower (Less Synchronized) | Significant | Arrested | Arrested |

Based on flow cytometry analysis of MDA-MB231 cells nih.gov. Values are qualitative representations based on the description in the source.

Interactive Data Table: Proliferation Rate of HGPS Fibroblasts with ICMT Knockdown

| Treatment | Mean Proliferation Rate | Senescence |

| shSCR (Control) | Lower | Premature |

| shICMT | Increased | Delayed |

Based on growth curves and senescence markers in human HGPS fibroblasts researchgate.netresearchgate.net.

Biological Implications and Preclinical Research Applications of Icmt in 3

Efficacy in Oncological Research Models

Preclinical studies have investigated the effects of Icmt-IN-3 and other ICMT inhibitors in various oncological research models, demonstrating efficacy across multiple hallmarks of cancer.

Anti-Proliferative Activity in Various Cancer Cell Lines

Inhibition of ICMT has been shown to induce anti-proliferative effects in a range of cancer cell lines. Studies using ICMT inhibitors, including cysmethynil (B1669675) (a prototypical indole-based inhibitor) and its derivatives like compound 8.12, have demonstrated dose-dependent inhibition of proliferation and reduction of viability in various cancer cell lines. For instance, compound 8.12, an amino-derivative of cysmethynil, exhibited significantly lower IC50 values for inhibiting the growth of HepG2 (liver cancer) and PC3 (prostate cancer) cells compared to cysmethynil, indicating improved efficacy in vitro. nih.gov Genetic knockdown of ICMT has also been shown to inhibit proliferation in cell lines such as those derived from pancreatic cancer. researchgate.net This anti-proliferative effect is often associated with the induction of cell cycle arrest, particularly in the G1 phase, and the induction of apoptosis and autophagy. nih.govtandfonline.com

Table 1: IC50 Values for Cell Growth Inhibition by Cysmethynil and Compound 8.12

| Compound | Cell Line | IC50 (µM) |

| Cysmethynil | PC3 | ~20 |

| Cysmethynil | HepG2 | ~20 |

| Compound 8.12 | PC3 | < 2.5 |

| Compound 8.12 | HepG2 | < 2.5 |

Note: Approximate values derived from relative potency comparisons in source nih.gov. Precise IC50 values can vary based on experimental conditions.

Suppression of Cellular Transformation and Anchorage-Independent Growth

ICMT inhibition has been linked to the suppression of cellular transformation, a key characteristic of cancer cells. The absence of ICMT function has been shown to abolish the ability of oncogenic KRAS (G12V) to transform mouse embryonic fibroblast (MEF) cells, as measured by their growth in anchorage-independent conditions and as xenograft tumors in mice. tandfonline.com Anchorage-independent growth, the ability of cells to proliferate without being attached to a solid surface, is a hallmark of transformed cells. Inhibition or loss of ICMT significantly reduces the capacity of cancer cells, such as MDA-MB231 breast cancer cells, to form colonies in soft agar, an in vitro assay for anchorage-independent growth and malignant transformation. nih.govresearchgate.net This suggests a critical role for ICMT in maintaining the transformed phenotype and the ability of cancer cells to grow in a manner independent of external matrix attachment.

Role in Enhancing Chemosensitivity (e.g., with Doxorubicin or Paclitaxel)

Research indicates that ICMT inhibition may play a role in enhancing the sensitivity of cancer cells to conventional chemotherapeutic agents. While direct studies specifically detailing the combination of this compound with Doxorubicin or Paclitaxel were not prominently found in the provided search results, the principle of combining ICMT inhibition with other therapies is being explored. For instance, a study identified a promising synergistic antitumor efficacy between compound 8.12 (an ICMT inhibitor) and gefitinib, an epithelial growth factor receptor (EGFR) inhibitor, in multiple cancer cell lines, possibly through the enhancement of autophagy. nih.govtandfonline.com This suggests that targeting ICMT can potentially sensitize cancer cells to other targeted or cytotoxic therapies. Further research is needed to specifically evaluate the combinatorial effects of this compound with agents like Doxorubicin or Paclitaxel.

Synthetic Lethality with DNA Damage Response Inhibitors (e.g., PARP1 inhibitors)

ICMT inhibition has been shown to induce a state of synthetic lethality with inhibitors of the DNA damage response, particularly PARP inhibitors. Suppression of ICMT function compromises the DNA damage repair machinery, leading to an accumulation of DNA damage. nih.govresearchgate.net This transforms cancer cells into a "BRCA-like" state, making them more vulnerable to treatments that induce DNA damage, such as PARP inhibitors. nih.govresearchgate.net Studies have shown that the combination of ICMT inhibition (using genetic knockdown or inhibitors like cysmethynil) and PARP1 inhibition (using agents like niraparib) results in robust DNA damage and apoptosis in breast cancer cells, whereas single-agent treatment had less effect on cell proliferation or survival. nih.govresearchgate.net This suggests that targeting ICMT in conjunction with PARP inhibitors could be a promising therapeutic strategy, particularly in cancers with compromised DNA repair pathways.

Table 2: Effect of ICMT and PARP1 Inhibition on DNA Damage and Apoptosis in MDA-MB231 Cells

| Treatment Combination | p-γH2AX Levels (DNA Damage Marker) | Cleaved Caspase 7 Levels (Apoptosis Marker) |

| Control | Low | Low |

| PARP1 Inhibitor (Niraparib) | Slightly Elevated | Slightly Elevated |

| ICMT Knockdown | Elevated | Elevated |

| ICMT Knockdown + Niraparib (B1663559) | Robust Increase | Robust Increase |

Note: Data based on observations from immunoblot analysis in source nih.gov.

Inhibition of Cancer Cell Migration and Invasion

Inhibition of ICMT has demonstrated the capacity to impede cancer cell migration and invasion, processes critical for metastasis. Studies have shown that ICMT inhibition significantly reduces cell migration and cancer invasion in both in vitro and in vivo models. tandfonline.comresearchgate.net For example, silencing of ICMT or its substrate Rac1 significantly suppressed the in vitro migration and invasion of hepatocellular carcinoma (HCC) cells. oncotarget.com This effect is mediated, in part, through the ICMT-Rac1 signaling pathway, which is involved in processes like lamellipodia formation. oncotarget.com Furthermore, ICMT function has been shown to regulate the activity of RAB4A, a small GTPase, and its interaction with effectors, leading to reduced recycling vesicle transport of integrin β3 to the plasma membrane. tandfonline.comresearchgate.net This reduced localization of integrin β3 at the leading edge of cells strongly attenuates cell movement and invasion. researchgate.net

Anti-Angiogenic and Anti-Hyperpermeability Activities in Tumor-Associated Vasculature Models

ICMT inhibition has been shown to exert anti-angiogenic and anti-hyperpermeability activities, impacting the tumor microenvironment and impeding conditions like malignant pleural effusion (MPE). nih.govnih.govsemanticscholar.org Malignant pleural effusion is characterized by the accumulation of fluid in the pleural cavity, driven by tumor cell infiltration and associated vascular changes, including angiogenesis and increased vascular permeability. nih.govsemanticscholar.org Studies using the ICMT inhibitor cysmethynil in models of lung adenocarcinoma and mesothelioma-induced MPE demonstrated a significant reduction in MPE volume and tumor burden. nih.govnih.gov Cysmethynil inhibited pleural vascular permeability and tumor angiogenesis in vivo. nih.govnih.gov In vitro experiments further showed that ICMT inhibition directly affected endothelial cells, reducing their proliferation, migration, and tube formation, all of which are essential processes in angiogenesis. nih.govnih.govsemanticscholar.org These findings highlight the potential of ICMT inhibitors to target the tumor vasculature and the host-related factors contributing to tumor progression.

In Vivo Efficacy in Ras-Driven Tumor Models (e.g., Acute Myeloid Leukemia)

Ras proteins are frequently mutated in various cancers, leading to constitutive activation of downstream signaling pathways that drive tumor growth and proliferation. Targeting the post-translational modification of Ras, specifically the methylation catalyzed by ICMT, has been investigated as a potential therapeutic strategy for Ras-driven tumors.

Preclinical studies have explored the in vivo efficacy of ICMT inhibitors, including compounds like this compound (referred to as compound 3 or UCM-1336 in some studies), in Ras-driven tumor models. Research indicates that inhibiting ICMT can impair the membrane association of all four Ras isoforms, subsequently decreasing Ras activity and inhibiting downstream signaling pathways acs.orgsci-hub.se. This disruption of Ras function can lead to the induction of cell death in various Ras-mutated tumor cell lines acs.orgsci-hub.se.

Specifically, in an in vivo model of acute myeloid leukemia (AML) driven by Ras mutations, treatment with a potent ICMT inhibitor has been shown to increase survival acs.orgsci-hub.semdpi.com. This suggests that pharmacological inhibition of ICMT can significantly impact tumor growth in vivo and supports the notion of ICMT as a potential target for the treatment of Ras-driven tumors acs.orgresearchgate.net. The efficacy observed in these models is attributed to the ability of ICMT inhibition to overcome limitations of some available Ras inhibitors by affecting all Ras isoforms regardless of their specific activating mutation acs.orgsci-hub.se.

Research in Progeroid Syndromes Models

Progeroid syndromes, such as Hutchinson-Gilford Progeria Syndrome (HGPS), are characterized by premature aging phenotypes. HGPS is caused by the accumulation of progerin, a truncated and farnesylated form of prelamin A that undergoes aberrant methylation catalyzed by ICMT. The persistent farnesylation and methylation of progerin contribute to its abnormal localization at the nuclear envelope and the cellular dysfunction observed in HGPS.

Research has investigated the potential of targeting ICMT as a therapeutic approach for progeroid syndromes. Studies using ICMT inhibitors or genetic inactivation of Icmt have shown promising results in cellular and animal models of progeria.

Delay of Senescence in Hutchinson-Gilford Progeria Syndrome (HGPS) Cells

Cellular senescence is a hallmark of aging and is accelerated in HGPS cells. Inhibition of ICMT has been shown to delay senescence in human HGPS fibroblasts researchgate.nettandfonline.comnih.govnih.gov. This effect is linked to the disruption of progerin methylation, which leads to its mislocalization away from the nuclear rim researchgate.netfrontiersin.org. By preventing the proper methylation and localization of progerin, ICMT inhibition can mitigate some of the detrimental effects of progerin accumulation, thereby delaying the onset of senescence in HGPS cells researchgate.netnih.gov.

Stimulation of Cell Proliferation in HGPS and Zmpste24-Deficient Cells

In addition to delaying senescence, ICMT inhibition has been observed to stimulate cell proliferation in progeroid cell models. Studies have demonstrated that inhibiting ICMT increases the proliferation rate of human HGPS fibroblasts and mouse fibroblasts deficient in Zmpste24 researchgate.nettandfonline.comnih.govacs.org. Zmpste24 is an enzyme involved in the normal processing of prelamin A, and its deficiency also leads to the accumulation of farnesylated prelamin A, mimicking aspects of progeria.

The increased proliferation is associated with the activation of proliferative pathways, such as the AKT-mTOR signaling pathway, which is triggered by reduced ICMT activity in a prelamin A-dependent manner researchgate.netnih.govfrontiersin.org. This suggests that targeting ICMT can help restore the proliferative capacity of cells affected by the accumulation of abnormally processed lamin A species researchgate.netnih.gov.

Data from studies on the effect of ICMT inhibition on cell proliferation in HGPS and Zmpste24-deficient cells:

| Cell Type | Treatment | Effect on Proliferation | Reference |

| Human HGPS fibroblasts | ICMT inhibitor | Increased | researchgate.nettandfonline.comnih.gov |

| Zmpste24-deficient cells | ICMT inhibitor | Increased | researchgate.netnih.gov |

| Late-passage HGPS cells | ICMT inhibitor C75 | Increased | elifesciences.orgnih.gov |

| Zmpste24-deficient mouse fibroblasts | ICMT inhibitor C75 | Increased | elifesciences.orgnih.gov |

Role in Inflammatory Disease Models

ICMT and its substrate Ras have also been implicated in the regulation of inflammatory responses. Research has explored the role of ICMT inhibition in modulating inflammation, particularly in the context of Toll-like receptor (TLR)-mediated responses and macrophage activation.

Modulation of Toll-like Receptor (TLR)-Mediated Inflammatory Responses

Toll-like receptors (TLRs) are key components of the innate immune system that recognize pathogen-associated molecular patterns and initiate inflammatory signaling cascades mednexus.orgfrontiersin.org. Studies have shown that ICMT and Ras expression are increased in macrophages activated by various TLR ligands, such as lipopolysaccharide (LPS, a TLR4 ligand), pam3CSK (TLR2), and poly(I:C) (TLR3) nih.govresearchgate.net.

Inhibition of ICMT, through genetic or pharmacological approaches, has been found to significantly affect the activation of key signaling molecules downstream of TLRs, including interleukin-1 receptor-associated kinases (IRAKs), tumor necrosis factor receptor associated factor 6 (TRAF6), transforming growth factor-β-activated kinase 1 (TAK1), mitogen-activated protein kinases (MAPK), and MAPK kinases (MAPKKs) nih.gov. This modulation of signaling pathways impacts the translocation of the AP-1 family of transcription factors and the expression of inflammation-related genes that depend on both MyD88 and TRIF adaptor molecules nih.gov. These findings suggest that ICMT and methylated Ras play important roles in regulating inflammatory responses by cooperating with the TIR domain of adaptor molecules nih.gov.

Effects on Macrophage Activation

Macrophage activation is a critical process in the initiation and resolution of inflammation. Given the role of ICMT and Ras in TLR signaling, their impact on macrophage activation has been investigated.

Research indicates that ICMT is highly expressed in macrophages under conditions of TLR-mediated activation researchgate.net. Functional and expressional suppression of ICMT has been shown to reduce inflammatory responses in macrophages researchgate.net. This suggests that ICMT activity is important for the full activation of macrophages in response to inflammatory stimuli researchgate.net. The modulation of TLR-mediated signaling pathways by ICMT inhibition directly impacts the activated state of macrophages and their subsequent production of inflammatory mediators nih.govresearchgate.net.

Data on ICMT expression in activated macrophages:

| Stimulus | Cell Type | ICMT Expression (mRNA/Protein) | Reference |

| LPS (TLR4) | Peritoneal macrophages, RAW264.7 cells | Increased | researchgate.net |

| poly(I:C) (TLR3) | Peritoneal macrophages, RAW264.7 cells | Increased | researchgate.net |

| pam3CSK (TLR2) | Peritoneal macrophages, RAW264.7 cells | Increased | researchgate.net |

Implications for Drug Resistance Mechanisms

Drug resistance is a major challenge in cancer therapy, leading to treatment failure and disease progression mdpi.comimpactfactor.org. Resistance can be intrinsic (pre-existing) or acquired during treatment crownbio.comnih.gov. Preclinical research is crucial for understanding the mechanisms of drug resistance and developing strategies to overcome it crownbio.combiorxiv.org. Studies involving ICMT inhibitors like this compound have begun to shed light on how targeting this enzyme might influence the development or circumvention of drug resistance in certain cancers.

ICMT inhibition has been shown to affect pathways implicated in drug resistance. For instance, ICMT suppression can impact the activity of Ras and Rho proteins, which are involved in cell cycle progression and transformation nih.gov. Reduced levels of RhoA, a substrate of ICMT, have been observed upon ICMT inactivation, contributing to inhibited cell growth and resistance to transformation by oncogenic K-Ras nih.gov. Furthermore, ICMT suppression has been linked to an increase in p21Cip1, a cell cycle inhibitor, which can also play a role in the cellular response to therapeutic agents nih.gov. Deletion of p21Cip1 was shown to restore the ability of K-Ras-transformed cells with inactivated ICMT to grow in soft agar, suggesting a complex interplay between ICMT, RhoA, and p21Cip1 in mediating cellular responses nih.gov.

Another mechanism through which ICMT inhibition may impact drug resistance involves DNA damage repair. Studies have indicated that suppressing ICMT can compromise DNA damage repair mechanisms, potentially rendering cancer cells more vulnerable to DNA-damaging agents, such as PARP inhibitors life-science-alliance.org. This suggests that ICMT inhibition could potentially sensitize resistant cells to existing therapies by interfering with their ability to repair treatment-induced DNA damage life-science-alliance.org. For example, ICMT inhibition transformed MDA-MB231 breast cancer cells into a "BRCA-like" state, increasing their sensitivity to the PARP inhibitor niraparib life-science-alliance.org.

Research findings in pancreatic cancer cell lines have also explored the effects of ICMT inhibition. While some cell lines, like MiaPaCa2, showed increased apoptosis and autophagy upon ICMT inhibition, others, such as HPAF-II cells, were resistant aacrjournals.org. This highlights that the response to ICMT inhibition can vary depending on the specific cancer cell line and its inherent characteristics aacrjournals.org. Further investigation revealed that knockdown of p21 in MiaPaCa2 cells resulted in increased survival under treatment with the ICMT inhibitor cysmethynil, suggesting that p21 plays a role in mediating the sensitivity of these cells to ICMT inhibition aacrjournals.org.

The role of ICMT in promoting proliferation and survival, as observed in bladder cancer cells where ICMT was found to be up-regulated and associated with poor prognosis, further underscores its potential as a target to overcome resistance mechanisms that rely on enhanced cell growth and survival pathways amegroups.org.

The following table summarizes some preclinical findings related to ICMT inhibition and drug resistance:

| Cancer Type | ICMT Inhibition Effect | Associated Mechanism(s) | Reference |

| Fibroblasts (K-Ras transformed) | Inhibited cell growth and transformation; Resistance to K-Ras transformation | Reduced RhoA levels; Increased p21Cip1 | nih.gov |

| Breast Cancer (MDA-MB231) | Compromised DNA damage repair; Sensitization to PARP inhibitor | Induction of a "BRCA-like" state; Impact on MAPK signaling and DNA repair genes | life-science-alliance.org |

| Pancreatic Cancer (MiaPaCa2) | Increased apoptosis and autophagy | p21-dependent pathway | aacrjournals.org |

| Pancreatic Cancer (HPAF-II) | Resistance to ICMT inhibition | Intrinsic characteristics of the cell line | aacrjournals.org |

| Bladder Cancer | Inhibition of proliferation; Induction of apoptosis | Targeting ICMT/Ras pathway; Involvement of BCL2 family proteins | amegroups.org |

| Gastric Cancer | Suppressed proliferation; Induced apoptosis; Inhibited migration/invasion | Blocking the ICMT/Ras pathway; Downregulation of ICMT expression; Reduced active Ras-GTP | nih.gov |

These preclinical findings suggest that targeting ICMT with compounds like this compound could potentially influence drug resistance through multiple mechanisms, including modulating Ras/Rho signaling, impacting DNA damage repair, and affecting cell cycle regulation and apoptosis pathways. Further research is needed to fully elucidate the complex interplay between ICMT inhibition and the diverse mechanisms of drug resistance observed in various cancer types.

Structure Activity Relationship Sar and Synthetic Approaches for Icmt Inhibitors

Identification of Key Pharmacophoric Elements for ICMT Inhibition

Pharmacophore modeling and SAR studies on various ICMT inhibitors have revealed critical structural features that contribute to their inhibitory activity. For indole-based inhibitors, such as cysmethynil (B1669675) and its derivatives, the substituents at specific positions on the indole (B1671886) core are particularly important. nih.govgoogle.com

Studies have indicated that a lipophilic substituent at position 1 of the indole nitrogen is often beneficial for good activity, suggesting this region interacts with a lipophilic pocket in the enzyme. nih.govgoogle.com The size and nature of this substituent appear to influence time-dependent inhibition. nih.gov Conversely, the substituted phenyl ring typically located at position 5 of the indole ring should generally be of limited dimensions and lipophilicity for optimal activity. nih.govgoogle.com The substituent at position 5 is considered to have the least impact on ICMT inhibition compared to positions 1 and 3. google.com

Modifications to the amide group, often present in the linker region of indole-based inhibitors, have also been explored. The electronegativity and spatial orientation of atoms connecting the core structure to other moieties can significantly impact inhibitory activity. purdue.edunih.gov For instance, studies on phenoxy-phenyl prenyl modified analogs suggested that the electronegativity of the connecting atom between two phenyl rings is a determining factor for inhibitory activity, with more electronegative atoms like oxygen and nitrogen leading to better inhibitors than carbon and sulfur. purdue.edu The spatial orientation and distance between key oxygen atoms (e.g., amide carbonyl oxygen and a linker oxygen) have also been shown to be crucial for inhibitory potency. purdue.edunih.gov

The isoprenoid moiety of the substrate (prenylcysteine) is a key recognition element for ICMT, and inhibitors mimicking this feature, such as N-acetyl-S-farnesyl-L-cysteine (AFC) and its analogs, have been developed. purdue.edunih.gov SAR studies on AFC analogs have explored modifications to the isoprenoid chain and the cysteine amine, highlighting the importance of these regions for binding to the enzyme's lipophilic substrate binding site. purdue.edunih.gov

Development and Evaluation of Icmt-IN-3 Analogs and Derivatives

While the provided search results mention the development and evaluation of numerous ICMT inhibitor analogs and derivatives, specific details regarding "this compound" itself are limited within the context of its synthesis and evaluation as a distinct compound. The results extensively discuss structure-activity relationships and the development of various series of compounds, often based on the indole scaffold like cysmethynil, or other scaffolds like biphenyl (B1667301) or pyrazin-2-amine. nih.govgoogle.comd-nb.info

For example, studies on indoleamine-based analogs involved substituting various hydrophilic aromatic rings at position 5 to modulate lipophilicity and improve solubility while maintaining or enhancing ICMT inhibitory activity. d-nb.info Other modifications included variations at positions 1, 3, and 5 of the indole ring. nih.govgoogle.comd-nb.info Evaluation of these analogs typically involves determining their IC₅₀ values for ICMT enzyme inhibition and often assessing their effects on cell viability and Ras processing in cancer cell lines. nih.govd-nb.infosci-hub.se

Specific examples of evaluated analogs include compounds with varying substituents at the indole nitrogen (R1), the phenyl ring at position 5 (R2), and the acetamide (B32628) group at position 3 (R3). nih.govgoogle.com These studies have shown a wide range of IC₅₀ values depending on the specific structural modifications. nih.govd-nb.info For instance, some indoleamine-based analogs exhibited ICMT inhibition IC₅₀ values ranging from 0.8 to 10.3 μM. nih.gov

Interactive Data Table: ICMT Inhibitory Activity of Selected Indoleamine Analogs

| Compound | R1 (Position 1) | R2 (Position 5) | R3 (Position 3) | ICMT Inhibition IC₅₀ (μM) |

| Example Analog 1 | n-octyl | m-tolyl | -CH₂CONH₂ | 1.0 - 6.5 nih.gov |

| Example Analog 2 | isoprenyl | m-tolyl | -CH₂CONH₂ | 0.6 - 67 nih.gov |

| Example Analog 3 | n-octyl | pyrimidine | -CH₂CONH₂ | 0.8 - 10.3 nih.gov |

Comparative Analysis of this compound with Other ICMT Inhibitors (e.g., Cysmethynil)

Cysmethynil (2-[5-(3-methylphenyl)-l-octyl-lH-indolo-3-yl]acetamide) is a well-characterized, prototypical indole-based ICMT inhibitor that has been extensively used as a reference compound in the development and evaluation of new inhibitors. researchgate.netd-nb.infonih.govbenthamdirect.compatsnap.com It exhibits potent and selective inhibition of ICMT enzyme activity and has demonstrated anti-tumor activity in various cancer models by inducing Ras mislocalization and inhibiting cell growth. researchgate.netd-nb.infonih.govaacrjournals.org Cysmethynil acts as a competitive inhibitor with respect to the isoprenylated cysteine substrate and a noncompetitive inhibitor with respect to AdoMet. nih.gov It displays time-dependent inhibition, with potency increasing upon preincubation with the enzyme. nih.gov

However, a major limitation of cysmethynil is its poor aqueous solubility and high lipophilicity, which are considered drawbacks for clinical application. nih.govgoogle.comnih.govbenthamdirect.compatsnap.com This has driven the search for new ICMT inhibitors with improved pharmacological properties while retaining or enhancing inhibitory potency. nih.govgoogle.comnih.govbenthamdirect.compatsnap.com

Comparative studies between cysmethynil and newer indole-based analogs have aimed to identify compounds with better solubility and potentially increased potency. For instance, some indoleamine-based analogs were shown to have lower lipophilicity and higher solubility compared to cysmethynil, while also exhibiting comparable or improved ICMT inhibitory activity and anti-proliferative effects. nih.govd-nb.info Compound 8.12, an amino-derivative of cysmethynil, was reported to possess superior physical properties and marked improvement in efficacy compared to cysmethynil in a xenograft mouse model. nih.gov This compound showed greater potency in inhibiting tumor growth than cysmethynil. nih.gov

Interactive Data Table: Comparison of Cysmethynil and a Superior Analog (Compound 8.12)

| Compound | ICMT IC₅₀ (μM) | LogP | LogD 7.4 | Aqueous Solubility | In Vivo Efficacy (Xenograft Model) |

| Cysmethynil | 1.90 google.com | 7.0 google.com | 6.9 google.com | Low nih.govnih.govbenthamdirect.com | Inhibits tumor growth aacrjournals.org |

| Compound 8.12 | 0.86 google.com | 6.6 google.com | 3.2 google.com | Improved nih.gov | More potent tumor growth inhibition nih.gov |

Other classes of ICMT inhibitors, structurally distinct from indole-based compounds, have also been investigated, including biphenyl scaffolds and pyrazin-2-amine derivatives. d-nb.info Comparisons between these diverse structural classes and compounds like cysmethynil help to further delineate the structural requirements for effective ICMT inhibition and identify potential lead compounds with optimized properties.

Methodological Considerations in Icmt in 3 Research

In Vitro Enzymatic Assays for Measuring ICMT Activity

In vitro enzymatic assays are fundamental for directly measuring ICMT activity and assessing the potency of inhibitors like Icmt-IN-3. These assays typically involve incubating isolated membrane fractions containing ICMT with a methyl donor and an appropriate prenylated substrate.

A common approach utilizes N-acetyl-S-farnesyl-l-cysteine (AFC) as an artificial substrate and S-[³H]adenosyl-L-methionine ([³H]AdoMet) as the methyl donor. The reaction mixture, containing membrane protein, substrate, and methyl donor in a suitable buffer, is incubated at 37°C. nih.gov. The methylation of the substrate by ICMT results in the incorporation of the tritium-labeled methyl group. nih.gov. The reaction is terminated, and the methylated product is typically extracted into an organic solvent like n-heptane. nih.gov. Alkaline hydrolysis is then used to convert the [³H]AFC-methyl ester product to volatile [³H]methanol, which can be quantified using a scintillation counter. nih.gov. This method allows for the determination of ICMT enzymatic activity, often expressed as picomoles of methylated substrate per milligram of protein per minute. wikipedia.org, nih.gov.

Another in vitro method involves using a farnesylated, Rce1-proteolyzed K-Ras substrate and measuring the incorporation of a [³H]methyl group. wikipedia.org. Non-radioactive colorimetric continuous enzyme kits are also available to measure ICMT activity, utilizing ICMT substrate (N-acetyl-S-farnesyl-L-cysteine) and S-adenosylhomocysteine in a reaction mixture, with absorbance measured kinetically at 510 nm. wikipedia.org.

Studies using these assays have demonstrated the effectiveness of ICMT inhibitors. For instance, an in vitro assay using BFC as the prenylcysteine substrate showed a time-dependent inhibition of ICMT by cysmethynil (B1669675), with an IC₅₀ of 2.4 µM when substrates and inhibitor were premixed, and an IC₅₀ of <200 nM when the enzyme was preincubated with the inhibitor and AdoMet. wikipedia.org.

Cell-Based Assays for Determining Ras Localization and Activity

Cell-based assays are essential for investigating the cellular consequences of ICMT inhibition, particularly its impact on the localization and activity of Ras proteins, key substrates of ICMT. Carboxyl methylation by ICMT is crucial for the proper plasma membrane localization of Ras. wikipedia.org.

Techniques to assess Ras localization include confocal fluorescence microscopy. Cells expressing fluorescently tagged Ras proteins (e.g., GFP-K-Ras or GFP-NRAS) can be treated with ICMT inhibitors. nih.gov, wikipedia.org. Mislocalization of Ras from the plasma membrane to the cytoplasm upon ICMT inhibition indicates the importance of carboxyl methylation for membrane targeting. wikipedia.org, wikipedia.org. For example, treatment of MDCK cells stably expressing GFP-tagged K-Ras with cysmethynil resulted in the loss of Ras from the plasma membrane. wikipedia.org. Similarly, ICMT depletion via siRNA in U2OS cells also affected GFP-NRAS localization. nih.gov.

Ras activity can be assessed by purifying active, GTP-bound Ras from cell lysates using proteins like GST-fused Raf-1, which binds to active Ras. The amount of active Ras is then typically quantified by immunoblotting. wikipedia.org. Inhibition of ICMT has been shown to attenuate Ras GTPase activity. wikipedia.org. Studies have indicated that ICMT inhibition decreases carboxyl methylation of Ras GTPase, leading to impaired activation of the GTPase. wikipedia.org.

Techniques for Assessing Cellular Proliferation, Apoptosis, and Autophagy

ICMT inhibition has been linked to effects on cellular proliferation, apoptosis, and autophagy. Various techniques are employed to evaluate these outcomes in cells treated with inhibitors like this compound.

Cellular proliferation can be assessed using cell viability assays, such as those performed in a 96-well plate format by plating a fixed number of cells and measuring growth after treatment with varying inhibitor concentrations over time. wikipedia.org, researchgate.net. Colony formation assays can also be used to evaluate the long-term impact of ICMT inhibition on the ability of cancer cells to form colonies. researchgate.net, guidetopharmacology.org.

Apoptosis can be detected by several methods. Flow cytometry can quantify the apoptotic cell population (e.g., the sub-G₁ population) based on DNA content analysis. researchgate.net, guidetopharmacology.org. Immunoblotting is used to detect key apoptotic markers such as cleaved PARP and activated caspases (e.g., caspase-7). researchgate.net, guidetopharmacology.org. Caspase activity can also be quantified directly using assays that measure the release of fluorescent conjugates from peptide substrates, such as the release of AMC from the DEVD peptide substrate for caspase-3. wikipedia.org, nih.gov. Studies have shown that ICMT inhibition can lead to a significant increase in the apoptotic cell population and the levels of cleaved PARP and caspase-7 in sensitive cancer cell lines. researchgate.net, guidetopharmacology.org.

Autophagy, a cellular self-degradation process, can be monitored by detecting the levels of autophagy-related proteins like LC3 (specifically the lipidated form, LC3-II) and BNIP3. mdpi.com, researchgate.net. Immunoblotting is commonly used for this purpose. researchgate.net, guidetopharmacology.org. ICMT inhibition has been shown to induce marked autophagy in various cell types. wikipedia.org. The induction of LC3 and BNIP3 has been observed in sensitive cancer cell lines upon ICMT suppression. researchgate.net. Research suggests that autophagy can be an active player upstream of apoptosis in certain cell types following ICMT inhibition. wikipedia.org.

Here is a summary of observed effects of ICMT inhibition on cellular processes in selected cell lines:

| Cell Line | Response to ICMT Inhibition (e.g., Cysmethynil) | Key Markers/Observations | Source |

| SKMEL28 | Reduced NRAS plasma membrane localization | Loss of ICMT protein, decreased ICMT enzymatic activity | nih.gov |

| PAECs | Decreased Ras/RhoA carboxyl methylation, impaired GTPase activity, increased apoptosis | Increased caspase-3 activity, GRP94 shift in pI | wikipedia.org, nih.gov |

| MDCK (GFP-K-Ras) | Mislocalization of K-Ras from plasma membrane | Confocal fluorescence microscopy | wikipedia.org |

| HepG2 | Marked autophagy leading to cell death | Induction of autophagy markers, inhibition of tumor growth | wikipedia.org |

| MiaPaCa2 | Inhibited proliferation, induced apoptosis and autophagy | Increased p21, cleaved PARP, caspase-7, LC3 levels | researchgate.net, guidetopharmacology.org |

| HPAF-II | Resistant to effects on proliferation, apoptosis, autophagy | No similar molecular changes observed | researchgate.net, guidetopharmacology.org |

Molecular Biology Techniques for Gene Expression and Protein Analysis (e.g., siRNA, CRISPR/Cas9)

Molecular biology techniques are indispensable for manipulating ICMT expression and analyzing the downstream effects of such manipulations, complementing studies with small molecule inhibitors.

Gene knockdown, which temporarily reduces the expression of a target gene, is commonly achieved using small interfering RNA (siRNA) or short hairpin RNA (shRNA). wikidata.org, nih.gov. siRNA are small, exogenous RNA molecules that lead to the degradation of complementary target mRNA. wikidata.org. shRNA are processed by cells into siRNA. wikidata.org. Transfecting cells with siRNA or shRNA specifically targeting ICMT mRNA allows researchers to study the phenotypic consequences of reduced ICMT levels. researchgate.net, nih.gov. For example, ICMT knockdown using shRNA in MiaPaCa2 cells resulted in increased levels of p21, cleaved PARP, caspase-7, and LC3. researchgate.net, guidetopharmacology.org. siRNA has also been used to reduce ICMT mRNA levels and enzyme activity in endothelial cells. nih.gov.

CRISPR/Cas9 technology offers another powerful tool for gene manipulation, allowing for targeted gene knockout (permanent alteration of genomic DNA) or gene knockdown (transient repression of gene expression). wikidata.org, nih.gov, uni.lu. Using CRISPR/Cas9 to target the ICMT locus can lead to the functional loss of ICMT. nih.gov. This can be confirmed by assessing ICMT protein expression via immunoblotting and measuring enzymatic activity. nih.gov. CRISPR interference (CRISPRi), which uses a catalytically dead Cas9 (dCas9), can be directed to bind to gene regulatory regions to block transcription, achieving gene knockdown without altering the DNA sequence. wikidata.org.

Analyzing gene expression levels can be done using techniques like quantitative RT-PCR (qRT-PCR) to measure mRNA levels. researchgate.net. Protein levels are typically assessed by Western blotting (immunoblotting) using specific antibodies against the target protein. nih.gov, researchgate.net. These techniques are crucial for confirming the efficacy of gene knockdown or knockout and for investigating changes in the expression of proteins involved in pathways affected by ICMT inhibition, such as those related to Ras signaling, apoptosis, and autophagy.

Preclinical Animal Models for Disease Progression and Therapeutic Efficacy

Preclinical animal models are vital for evaluating the effects of ICMT inhibitors like this compound in a complex biological system and assessing their potential therapeutic efficacy against diseases where ICMT activity plays a role, such as cancer. wikipedia.org, wikipedia.org.

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are frequently used to study tumor growth and the effects of potential anti-cancer agents. researchgate.net, nih.gov. In the context of ICMT inhibitors, these models can be used to evaluate the impact of inhibitor treatment on the growth of tumors derived from ICMT-sensitive cancer cell lines. researchgate.net, wikipedia.org. Analysis of tumor tissue from treated animals can provide insights into the mechanism of action, such as the induction of autophagy and cell growth arrest observed with cysmethynil treatment in mice bearing HepG2-derived tumors. wikipedia.org. Studies using MiaPaCa2 xenograft tumors showed marked inhibition of tumor growth under cysmethynil treatment. researchgate.net, guidetopharmacology.org.

Animal models also allow for the assessment of the effects of genetic manipulation of ICMT on disease progression. For instance, studies using ICMT knockout embryos have shown that the absence of ICMT caused mislocalization of K-Ras and impaired tumorigenesis in derived cells. wikipedia.org.

Future Research Directions and Unanswered Questions Regarding Icmt in 3

Elucidation of Novel ICMT Substrates and Downstream Effectors Affected by Icmt-IN-3

ICMT is known to methylate hundreds of CaaX protein substrates, including Ras, prelamin A, and RAB proteins. sinobiological.comnih.govlife-science-alliance.org Despite this knowledge, a comprehensive understanding of all relevant ICMT substrates and the complete spectrum of downstream signaling pathways and cellular processes affected by ICMT inhibition, particularly by specific inhibitors like this compound, remains an area for future research. The context-dependent role of ICMT in neoplasia is likely linked to the diverse array of substrates it modifies. life-science-alliance.org Further studies are warranted to investigate whether ICMT function influences the subcellular localization of RHO family proteins and to clarify its impact on the downstream signaling mediated by RHEB and its effectors. tandfonline.com Elucidating these novel substrates and downstream effectors is crucial for a complete mechanistic understanding of how this compound exerts its biological effects and for identifying the specific cellular contexts where it may be most effective. tandfonline.com

Investigation of Context-Dependent Effects and Specificity in Diverse Biological Systems

Research indicates that the effects of ICMT inhibition are highly dependent on the cellular context. nih.govlife-science-alliance.org Divergent responses to ICMT suppression have been observed, highlighting the importance of understanding the molecular signaling circuitry within different cell types and developing strategies for molecular stratification of responsive versus resistant cells. nih.gov The functions of ICMT and the impact of its inhibition are expected to vary across diverse biological systems and disease states, necessitating further detailed delineation. nih.gov For instance, studies have shown that ICMT inhibition can have differential effects on tumor progression and the induction of apoptosis depending on the cancer model. oncotarget.com Future research should focus on systematically investigating the effects of this compound in a wide range of biological systems and disease contexts to fully understand its specificity and identify the conditions under which it provides the greatest therapeutic benefit.

Exploration of Combination Strategies with Other Targeted Therapies

The potential for synergistic interactions between ICMT inhibitors and other therapeutic agents is a promising avenue for future research. Studies with "compound 8.12", a related promising ICMT inhibitor, have already demonstrated synergistic antitumor efficacy when combined with the EGFR-inhibitor gefitinib, potentially through the enhancement of autophagy. nih.govnih.gov Furthermore, ICMT inhibition has been shown to sensitize cancer cells, such as breast cancer cells, to treatment with PARP inhibitors, suggesting a novel combination approach by compromising DNA damage repair pathways. researchgate.netlife-science-alliance.org Concurrent suppression of ICMT and PARP1 has demonstrated synergistic effects in inducing DNA damage, apoptosis, and inhibiting tumor growth in preclinical models. life-science-alliance.org Additionally, targeting ICMT may offer a strategy to enhance the efficacy of immune checkpoint blockades, such as those targeting PD-1 or PD-L1, by increasing MHC-I expression and improving anti-tumor immune responses in certain cancers like ovarian cancer. bmj.com Further exploration of rational combination strategies involving this compound with various targeted therapies and conventional treatments is essential to enhance therapeutic outcomes and overcome potential resistance mechanisms.

Understanding Potential Mechanisms of Adaptive Resistance to ICMT Inhibition

As with many targeted therapies, the development of adaptive resistance poses a significant challenge to the long-term effectiveness of ICMT inhibitors. While the divergent responses observed in different cell lines suggest inherent differences in sensitivity or potential for resistance, the specific mechanisms by which cancer cells may develop acquired resistance to ICMT inhibition require thorough investigation. nih.gov Future research should aim to identify the molecular pathways and adaptive responses that contribute to resistance. Careful comparative studies of the molecular signatures of sensitive and resistant cells treated with this compound could provide valuable insights into these mechanisms, which in turn could inform the development of strategies to overcome or prevent resistance and help identify patient populations most likely to respond durable to ICMT inhibition. nih.gov

Q & A

Q. What are the key physicochemical properties of ICMT-IN-3, and how do they influence experimental design?

this compound (C₂₂H₂₉NO₂; molecular weight 339.47 g/mol) is a solid compound at room temperature with an IC₅₀ of 0.23 μM against isoprenylcysteine carboxyl methyltransferase (ICMT) . Its solubility varies significantly across solvents:

- DMSO : Primary solvent for stock solutions (e.g., 50–100 mg/mL).

- PEG400 : Used for oral administration.

- 20% SBE-β-CD in saline : For intravenous formulations. Researchers must select solvents based on administration routes (e.g., oral vs. injectable) and validate solubility empirically to avoid precipitation. Heating (≤50°C) or sonication is recommended for dissolution challenges .

Q. How should researchers address solubility limitations of this compound in preclinical studies?

Methodological steps include:

- Testing incremental solvent ratios (e.g., DMSO:PEG400:Corn oil = 10:40:50).

- Using surfactants like Tween-80 to stabilize suspensions.

- Preparing fresh working solutions to prevent degradation. Example: For a 2.5 mg/mL oral dose, dissolve 250 mg this compound in 0.5% CMC-Na solution, followed by vortexing and ultrasonication .

Q. What are the best practices for optimizing ICMT inhibition assays with this compound?

- Use recombinant ICMT enzymes and validate activity via positive controls (e.g., known inhibitors).

- Conduct dose-response curves (0.1–10 μM) to confirm IC₅₀ consistency.

- Include triplicate measurements to assess reproducibility, as per guidelines for laboratory replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across cell-based vs. in vitro assays?

Contradictions may arise from differences in cell permeability, off-target effects, or metabolic instability. Strategies:

- Perform cellular thermal shift assays (CETSA) to confirm target engagement in cells.

- Compare pharmacokinetic (PK) profiles (e.g., plasma half-life) between models.

- Use silico modeling to predict metabolite interference . Document statistical significance rigorously (e.g., p < 0.05 with ANOVA) to avoid overinterpretation .

Q. What methodological considerations are critical for in vivo vs. in vitro studies with this compound?

- In vitro : Prioritize solvent biocompatibility (e.g., ≤0.1% DMSO to avoid cytotoxicity).

- In vivo : Optimize formulations for bioavailability (e.g., PEG400 for oral dosing) and monitor toxicity via ALT/AST levels.

- Cross-validate results using orthogonal assays (e.g., Western blotting for ICMT substrate prenylation) .

Q. How can researchers design a robust pharmacokinetic (PK) study for this compound?

- Administer via intravenous (IV) and oral (PO) routes to calculate absolute bioavailability.

- Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

- Use LC-MS/MS for quantification, ensuring linearity (R² > 0.99) across 1–1000 ng/mL. Reference: Judd et al. (2011) established foundational PK parameters in murine models .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

- Apply non-linear regression (e.g., GraphPad Prism) for IC₅₀ calculations.

- Report mean ± SEM and use Welch’s t-test for unequal variances.